N-hydroxy-4-(2-oleamidoethyl)benzamide
Description
These compounds typically feature a benzamide core substituted with a hydroxamic acid (-NHOH) group at the para position and a variable side chain for enhanced target binding and pharmacokinetics . The "oleamidoethyl" moiety suggests a long-chain unsaturated fatty acid derivative, which could influence membrane permeability and selectivity. Though absent in the evidence, analogs with similar substitution patterns (e.g., phenylpropanamido, urea-linked, or heterocyclic substituents) provide critical insights into structure-activity relationships (SAR) and biological performance.
Properties
Molecular Formula |
C27H44N2O3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-hydroxy-4-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]benzamide |
InChI |
InChI=1S/C27H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-23-22-24-18-20-25(21-19-24)27(31)29-32/h9-10,18-21,32H,2-8,11-17,22-23H2,1H3,(H,28,30)(H,29,31)/b10-9- |
InChI Key |
NGQCNQPGVUJPCK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)C(=O)NO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(2-oleamidoethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(2-oleamidoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-hydroxy-4-(2-oleamidoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as an inhibitor in biochemical pathways, particularly in the inhibition of enzymes like histone deacetylases.
Medicine: It has potential therapeutic applications, including its use in cancer treatment as an inhibitor of tumor growth.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products
Mechanism of Action
The mechanism of action of N-hydroxy-4-(2-oleamidoethyl)benzamide involves its role as an inhibitor of specific enzymes. For instance, it inhibits histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, the compound can induce apoptosis in tumor cells and inhibit tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Urea-Linked Derivatives
Compounds with urea linkers exhibit moderate-to-high HDAC inhibitory activity and melanoma cell growth suppression (Table 1). For example:
Key Findings :
- Urea linkers enhance solubility and hydrogen bonding with HDAC catalytic pockets.
- Bulky substituents (e.g., indole in 5c ) correlate with increased antiproliferative activity but may reduce synthetic yields.
Table 1: Urea-Linked Derivatives
Phenoxazine and Benzofuran Derivatives
Phenoxazine-bearing compounds (e.g., 12c, 18) show variable yields (21–90%) and HDAC isoform selectivity (Table 2):
Key Findings :
- Phenoxazine cores improve DNA intercalation but may increase cytotoxicity.
- Halogenation (e.g., bromo in 12c ) enhances binding to HDAC catalytic zinc ions.
Table 2: Phenoxazine/Benzofuran Derivatives
| Compound | Substituent | Yield (%) | Activity | Reference |
|---|---|---|---|---|
| 12c | 3-bromo-phenoxazine | 73 | HDAC inhibition | |
| EP2785704 | Benzofuran-dimethylaminomethyl | N/A | Synergy with FOLFOX in cancer therapy |
Phenylpropanamido Derivatives
Derivatives like 5j (N-hydroxy-4-(3-phenylpropanamido)benzamide) demonstrate potent HDAC inhibition and breast cancer suppression:
- 5j shows nanomolar IC50 values against HDACs and reduces tumor growth in xenograft models .
- HPAPB (N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) exhibits lower toxicity (LD50 = 1.29 g/kg) than SAHA (LD50 = 0.77 g/kg) with comparable efficacy .
Key Findings :
Heterocyclic and Aromatic Derivatives
- AR-42 (HDAC-42) : Targets HDAC1/2/3/7/8 with a 3-methyl-2-phenylbutyryl group, showing broad-spectrum antitumor activity .
- 35a: A monoterpene-based hydroxamic acid with neuroprotective effects in Alzheimer’s models via HDAC6 and antioxidant pathways .
Table 3: Heterocyclic Derivatives
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| AR-42 | 3-methyl-2-phenylbutyryl | Pan-HDAC inhibition | |
| 35a | Monoterpene-cyclohexenyl | Neuroprotection, HDAC6/8 inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
